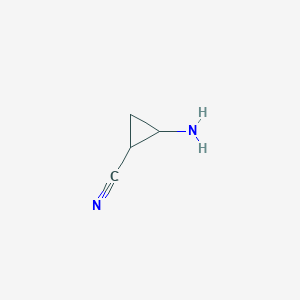

2-Aminocyclopropane-1-carbonitrile

Description

Contextualization within Cyclopropane (B1198618) Chemistry

Cyclopropane rings are a recurring motif in a variety of natural products and pharmaceutical compounds. The high degree of angle strain in the cyclopropane ring results in unique electronic properties and enhanced reactivity compared to larger cycloalkanes. This reactivity makes cyclopropane derivatives versatile intermediates in organic synthesis, often participating in ring-opening reactions to generate more complex acyclic or larger cyclic systems. The presence of both an amino and a nitrile group on the cyclopropane ring of 2-aminocyclopropane-1-carbonitrile further enhances its synthetic utility, providing two distinct points for chemical modification.

Significance as a Synthetic Intermediate and Precursor

Aminocyclopropane derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds. The amino group can be readily acylated, alkylated, or incorporated into peptide linkages, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. This dual functionality allows for the divergent synthesis of a variety of target molecules. For instance, aminocyclopropanecarboxylic acids are well-established as precursors to ethylene (B1197577) in plants and are also incorporated into peptidomimetics to introduce conformational constraints. While specific applications of this compound are not widely documented, its structure suggests it could be a precursor to various substituted cyclopropane amino acids and other novel chemical entities.

Historical Perspective of Aminocyclopropane Derivatives in Academic Inquiry

The study of aminocyclopropane derivatives gained significant momentum with the discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to the plant hormone ethylene. nih.govfrontiersin.orgwikipedia.org This discovery in the late 1970s spurred extensive research into the biosynthesis and physiological roles of ACC, leading to a deeper understanding of ethylene's role in plant growth, development, and stress responses. nih.govfrontiersin.orgwikipedia.org Consequently, a vast body of literature on the synthesis and biological activity of ACC and its analogs has been established. This historical focus on ACC has laid the groundwork for the exploration of other aminocyclopropane derivatives, including those with different substitution patterns and functional groups, such as this compound. The synthetic methodologies developed for ACC have been adapted and expanded to create a diverse library of aminocyclopropane-containing compounds for various applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-2-3-1-4(3)6/h3-4H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXULKZBISIENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminocyclopropane 1 Carbonitrile and Its Analogues

Direct Synthetic Routes

The direct formation of the cyclopropane (B1198618) ring bearing both an amino and a nitrile group is a highly sought-after transformation. Several key strategies have emerged to tackle this synthetic challenge, each with its own set of advantages and limitations. These approaches can be broadly categorized into cyclopropanation reactions, intramolecular cyclizations, and the alkylation of glycine (B1666218) equivalents.

Cyclopropanation Reactions

Cyclopropanation, the addition of a one-carbon unit to an alkene, is a cornerstone of cyclopropane synthesis. For the preparation of 2-aminocyclopropane-1-carbonitrile analogues, this typically involves the reaction of an electron-deficient alkene, such as a derivative of acrylonitrile (B1666552), with a suitable carbene or carbene equivalent.

Sulfur ylides, particularly sulfoxonium ylides, have proven to be effective reagents for the cyclopropanation of electron-deficient alkenes in what is known as the Corey-Chaykovsky reaction. nih.govrsc.org This method offers a powerful tool for the construction of highly functionalized cyclopropanes. For instance, the reaction of α,β-unsaturated aldehydes with stabilized sulfoxonium ylides can be catalyzed by aminocatalysts to afford cyclopropane-fused chromanol structures with excellent enantioselectivity. nih.gov The versatility of this approach is further highlighted by its use in the synthesis of spiro-cyclopropyl iminoindoline moieties, which can be subsequently rearranged to form medicinally relevant pyrrolo[3,4-c]quinoline frameworks. rsc.org Palladium-catalyzed cyclopropanation of norbornene derivatives with sulfoxonium ylides has also been developed, providing access to cyclopropane-fused norbornene skeletons. rsc.org

A study on the asymmetric cyclopropanation of Michael acceptors with chiral sulfur ylides revealed that semi-stabilized sulfonium (B1226848) ylides react with high enantiomeric excess (ee) with both cyclic and acyclic enones. researchgate.net However, stabilized sulfonium ylides, while effective with cyclic enones, surprisingly yielded low ee with acyclic enones. researchgate.net

Table 1: Examples of Ylide-Mediated Cyclopropanation

| Alkene Substrate | Ylide Reagent | Catalyst/Conditions | Product | Yield/Selectivity | Reference |

| 2'-Hydroxycinnamaldehydes | Stabilized sulfoxonium ylides | α,α-Diphenylprolinol aminocatalyst | Cyclopropane-fused chromanol derivatives | Moderate to good yields, excellent enantioselectivities | nih.gov |

| Norbornene derivatives | Sulfoxonium ylides | Palladium catalyst | Cyclopropane-fused norbornene skeletons | - | rsc.org |

| Cyclic and acyclic enones | Semi-stabilized sulfonium ylides | Chiral sulfide (B99878) | Cyclopropanes | High ee | researchgate.net |

| Acyclic enones | Stabilized sulfonium ylides | Chiral sulfide | Cyclopropanes | Low ee | researchgate.net |

The direct addition of a carbene to an alkene is a fundamental and powerful method for forming cyclopropane rings. Carbenes, often generated from diazo compounds, can be highly reactive and their reactivity and selectivity can be modulated through the use of transition metal catalysts. rochester.edu While the cyclopropanation of electron-rich olefins is well-established, the reaction with electron-deficient olefins, such as acrylonitrile derivatives, has historically been more challenging due to the electrophilic nature of many metal-bound carbenes. rochester.edu

Recent advances have seen the development of engineered enzymes, such as myoglobin (B1173299) variants, that can catalyze the cyclopropanation of both electron-rich and electron-deficient alkenes with high efficiency and stereoselectivity. rochester.eduresearchgate.net These biocatalysts can exhibit unique radical-based reactivity, diverging from the typical electrophilic pathways of many synthetic catalysts, thereby expanding the scope of accessible cyclopropane structures. rochester.edu Heme proteins, in general, have been shown to be effective catalysts for carbene transfer reactions, enabling the synthesis of various cyclopropane-containing pharmaceuticals. nih.govnsf.gov

Transition metal catalysis plays a pivotal role in modern cyclopropanation chemistry, offering a high degree of control over both diastereoselectivity and enantioselectivity. nih.govnih.gov Rhodium and cobalt catalysts are among the most extensively studied and utilized for these transformations. organic-chemistry.orgrsc.org

Rhodium(III) catalysts, for example, can promote the cyclopropanation of electron-deficient alkenes with N-enoxyphthalimides, where the choice of solvent can surprisingly direct the reaction towards either cyclopropanation or carboamination. researchgate.net Chiral cyclopentadienyl (B1206354) rhodium(III) complexes have been shown to be highly effective for the enantioselective cyclopropanation of electron-deficient olefins with N-enoxysuccinimides, achieving excellent asymmetric induction and diastereoselectivity. researchgate.net Furthermore, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates can lead to highly stereoselective cyclopropanations, with computational studies suggesting that the reaction pathway is influenced by the nature of the carbonyl group in the substrate. rsc.org

Cobalt(II) complexes of chiral porphyrins are also effective catalysts for the highly diastereoselective and enantioselective cyclopropanation of a wide range of styrene (B11656) derivatives. researchgate.net These cobalt-based systems are notable for minimizing the dimerization of the diazo compound, a common side reaction in metal-mediated carbene transfer processes. researchgate.net A cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide has been utilized to produce bifunctional cyclopropanes on a multigram scale, which can then be divergently derivatized. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Cyclopropanation

| Alkene Substrate | Carbene Precursor | Catalyst | Product | Yield/Selectivity | Reference |

| Electron-deficient alkenes | N-Enoxyphthalimides | Rhodium(III) catalyst | trans-Cyclopropanation product | Solvent-dependent selectivity | researchgate.net |

| Electron-deficient olefins | N-Enoxysuccinimides | Chiral cyclopentadienyl Rhodium(III) complexes | Enantiomerically enriched cyclopropanes | Excellent asymmetric induction and high diastereoselectivity | researchgate.net |

| Electron-deficient alkenes | Aryldiazoacetates | Rhodium(II) adamantylglycinate | Highly stereoselective cyclopropanes | High ee (up to 98%) | rsc.org |

| Styrene derivatives | Diazo compounds | Cobalt(II) complex of a D2-symmetric chiral porphyrin | Highly diastereoselective and enantioselective cyclopropanes | - | researchgate.net |

| Phenyl vinyl sulfide | Ethyl diazoacetate | Cobalt catalyst | (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate | High yield | nih.gov |

Intramolecular Cyclization Approaches

An alternative strategy to direct cyclopropanation is the intramolecular cyclization of a suitably functionalized precursor. This approach often involves the formation of a γ-substituted amino acid derivative, which can then undergo ring closure to form the desired cyclopropane ring.

One such method involves the Hofmann rearrangement, where an intramolecular isocyanate trapping leads to the synthesis of bicyclic carbamates in an enantioenriched and diastereopure manner. acs.org Subsequent ring-opening of these carbamates provides access to functionalized cyclopropane amino acids. acs.org Another approach utilizes the intramolecular cyclization of allyl diazoacetamide (B1201003) substrates, catalyzed by engineered myoglobin variants, to produce fused cyclopropane-γ-lactams with high yields and enantioselectivity. rochester.edu These bicyclic lactams can be further transformed into valuable building blocks such as β-cyclopropyl amines and cyclopropane-fused pyrrolidines. rochester.edu

A process for synthesizing 1-aminocyclopropane-1-carboxylic acid from nitro acetate (B1210297) and 1,2-dihaloethane has been reported, involving an alkylated cyclization followed by nitro reduction and carboxyl hydrolysis. google.com

Alkylation of Glycine Equivalents with 1,2-Electrophiles

The alkylation of glycine equivalents represents a powerful and versatile method for the asymmetric synthesis of α-amino acids, including cyclopropyl (B3062369) derivatives. nih.gov This strategy typically employs a chiral glycine enolate equivalent that can be alkylated with a 1,2-dielectrophile, such as 1,2-dihaloethane, to construct the cyclopropane ring.

A convenient route to 1-aminocyclopropane-1-carboxylic acid (ACC) and its N-protected derivatives utilizes the bisalkylation of an O-benzyl glycine derived imine with 1-bromo-2-chloroethane. lookchem.comresearchgate.net The reaction proceeds efficiently using pulverized potassium hydroxide (B78521) as the base. lookchem.com Subsequent deprotection via hydrogenation yields the target amino acid. lookchem.com This method avoids the difficult isolation of the highly water-soluble ACC from aqueous media. lookchem.comresearchgate.net

The use of chiral Ni(II) complexes of glycine Schiff bases is a well-established method for the asymmetric synthesis of α-amino acids. nih.govnih.gov Alkylation of these complexes with 1,2-electrophiles can provide access to enantiomerically enriched cyclopropane amino acids. For instance, the stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene in the presence of a chiral phase-transfer catalyst has been used to synthesize a key intermediate for potent HCV NS3 protease inhibitors. researchgate.net

Hydrolysis of Carbonitrile Functionality in Related Cyclopropanes

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of cyclopropane derivatives, this hydrolysis is a key step to access cyclopropane amino acids from their carbonitrile precursors. The process can be catalyzed by either acid or base. youtube.comchemistrysteps.com

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This is followed by a series of proton transfers, leading to an amide intermediate. youtube.comchemistrysteps.com This amide can then undergo further hydrolysis to yield the carboxylate salt, which upon acidification, gives the final carboxylic acid. youtube.com

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. youtube.com Tautomerization and further reaction steps lead to the formation of an amide, which, like in the basic pathway, can be subsequently hydrolyzed to the carboxylic acid. youtube.comyoutube.com

A classic procedure for the synthesis of cyclopropanecarboxylic acid involves the base-induced cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, which is then hydrolyzed in situ. orgsyn.orgyoutube.com The initial reaction with powdered sodium hydroxide is vigorous, and the water produced during the reaction begins the hydrolysis process. orgsyn.org Subsequent addition of water and heating complete the conversion to the carboxylic acid, which is then isolated after acidification. orgsyn.org This method highlights that the hydrolysis can be integrated into the cyclization step, though it requires harsh conditions. orgsyn.orgyoutube.com

Multistep Synthetic Strategies

Crafting complex molecules like this compound analogues often requires sophisticated, multistep approaches that can be broadly categorized as convergent or divergent.

Convergent Synthesis Approaches

Convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the later stages. This approach can be highly efficient for building molecular complexity.

One notable convergent strategy for preparing substituted 1-aminocyclopropane-1-carboxylic acids involves the use of diketopiperazines. In this method, a chiral diketopiperazine derived from an amino acid serves as a template. A key step is the conjugate addition of a phosphorus or sulfur ylide to a methylene-diketopiperazine acceptor, which forms the spirocyclopropane ring with high stereocontrol. nih.gov Subsequent deprotection and hydrolysis of the resulting diketopiperazinespirocyclopropane yield the desired enantiomerically enriched cyclopropane amino acid. nih.gov This methodology is powerful as it allows for the asymmetric synthesis of various analogues by changing the ylide component. nih.gov

Another approach involves a three-step sequence of aldol (B89426)–cyclopropanation–retro-aldol reactions. This strategy uses a chiral auxiliary to direct the stereochemistry of the final cyclopropane carboxaldehyde, a close relative of the target carbonitrile. rsc.org

Divergent Synthetic Pathways

Divergent synthesis begins with a common intermediate that can be elaborated into a diverse library of structurally related compounds. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

A powerful divergent strategy starts with the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide to produce (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate. nih.gov This bifunctional intermediate is a versatile linchpin, allowing for orthogonal derivatization at both the ester and the sulfide functionalities. The ester can be hydrolyzed, reduced, or converted to amides, while the sulfide can be oxidized to a sulfoxide (B87167). nih.gov Critically, the resulting sulfoxide can undergo a magnesium-exchange reaction to form a stable cyclopropyl Grignard reagent, which can then be trapped with a wide array of electrophiles or used in cross-coupling reactions to introduce further diversity. nih.gov

Similarly, engineered enzymes have been used to create stereodivergent platforms. By employing different engineered protoglobin enzymes, it is possible to catalyze the cyclopropanation of unsaturated N-heterocycles to produce either the (R) or (S) enantiomer of the resulting azaspiro[2.y]alkane product from the same set of starting materials. acs.org This biocatalytic approach allows for the creation of a wide range of enantioenriched products from a common pathway by simply selecting a different enzyme variant. acs.org

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of cyclopropanes, significant strides have been made toward more sustainable methods.

One key area of focus is the use of environmentally benign solvents. Water is an ideal green solvent due to its availability, non-toxicity, and low hazard potential. Cyclopropanation reactions have been successfully carried out in water, sometimes with the aid of catalysts like indium(III) chloride, which can often be recovered and reused.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) instead of bulk solvents to drive reactions, represents another sustainable approach. A solvent-free Simmons-Smith cyclopropanation has been developed using ball-milling to activate zinc(0). This method is operationally simple, can be performed under air, and avoids the use of large quantities of hazardous solvents.

Alternative energy sources are also being explored. Photocatalysis, using visible light to mediate reactions, provides a mild and efficient route to densely functionalized cyclopropanes. These reactions can often be performed at ambient temperature, reducing the energy costs associated with heating.

Biocatalysis offers a highly selective and sustainable route to cyclopropane synthesis. Engineered enzymes, such as carbene transferases, can construct cyclopropane rings with high enantioselectivity under mild, aqueous conditions. acs.org This approach not only reduces waste but also provides access to chiral molecules that are difficult to obtain through traditional chemical methods. For example, the synthesis of azaspiro[2.y]alkanes has been achieved with high yields and stereoselectivity using engineered enzymes in a whole-cell context. acs.org

These green methodologies contribute to making the synthesis of valuable cyclopropane derivatives more efficient, less hazardous, and environmentally responsible.

Stereochemical Aspects in the Synthesis and Reactivity of 2 Aminocyclopropane 1 Carbonitrile

Enantioselective and Diastereoselective Synthetic Methods

The synthesis of stereoisomerically pure 2-aminocyclopropane-1-carbonitrile derivatives presents a considerable challenge due to the need to control the relative and absolute configuration of the substituents on the cyclopropane (B1198618) ring. To address this, a variety of enantioselective and diastereoselective methods have been developed.

Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This strategy has been successfully applied to the synthesis of aminocyclopropane derivatives.

One notable approach involves the use of diketopiperazine templates derived from chiral amino acids. For instance, a diketopiperazine can be prepared and subsequently subjected to a conjugate addition reaction with a phosphorus ylide, leading to the formation of a spirocyclopropane derivative with a high degree of diastereoselectivity (greater than 98% d.e.). nih.gov Subsequent deprotection and hydrolysis of the resulting adduct yield the desired 1-aminocyclopropane-1-carboxylic acid, which can be a precursor to the target nitrile. nih.gov

Another class of widely used chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. rsc.org A three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage can be employed. rsc.org The initial aldol reaction between an N-acyl oxazolidinone and an α,β-unsaturated aldehyde establishes a temporary stereocenter, which then directs the subsequent cyclopropanation of the double bond. rsc.org Finally, a retro-aldol reaction removes the chiral auxiliary and reveals the enantiomerically enriched cyclopropane carboxaldehyde, a direct precursor to the corresponding nitrile. rsc.org This method has demonstrated the ability to produce cyclopropanes in over 95% enantiomeric excess (ee). rsc.org

The use of chiral 1,2-amino alcohols and their heterocyclic derivatives as auxiliaries has also been extensively reviewed and provides a powerful toolkit for asymmetric synthesis. nih.gov Furthermore, chiral Ni(II) complexes of Schiff bases derived from chiral amino alcohols can be used to prepare α,α-disubstituted amino acid derivatives, a methodology that can be adapted for the synthesis of substituted aminocyclopropanes. nih.gov

Asymmetric Catalysis for Enantiopure Isomers

Asymmetric catalysis offers a more atom-economical approach to the synthesis of enantiopure compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired product. Both organocatalysis and transition-metal catalysis have been employed in the synthesis of chiral aminonitriles and cyclopropane derivatives.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-aminonitriles through Strecker-type reactions. mdpi.com Chiral catalysts, such as those based on recyclable chiral amides, can facilitate the addition of cyanide to imines, producing α-aminonitriles in high yields and with excellent enantioselectivity (up to 99% ee). mdpi.com While this method is generally applied to the synthesis of acyclic α-aminonitriles, its principles can be extended to the synthesis of cyclic analogues.

Transition-metal catalysis has also been instrumental in the development of stereoselective cyclopropanation reactions. For example, rhodium-catalyzed carbonylative (3+1+2) cycloadditions of aminocyclopropanes can be rendered enantioselective through the use of chiral ligands. nih.gov This method allows for the stereospecific transfer of the relative stereochemistry of the starting cyclopropane to the product. nih.gov In some cases, issues with regioselectivity can be overcome by switching the phosphine (B1218219) ligand on the metal catalyst. nih.gov

Furthermore, the asymmetric aminolytic kinetic resolution of racemic terminal epoxides catalyzed by chiral (salen)Co(III) complexes provides a practical route to enantiopure N-protected 1,2-amino alcohols. nih.gov These compounds can serve as versatile precursors for the synthesis of chiral this compound derivatives.

Stereochemical Assignment and Characterization

The unambiguous determination of the relative and absolute stereochemistry of this compound isomers is crucial for understanding their structure-activity relationships. Spectroscopic and crystallographic techniques are the primary tools used for this purpose.

Spectroscopic Analysis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of organic molecules. For cyclopropane derivatives, the coupling constants between vicinal protons (³JHH) are highly dependent on their dihedral angle, allowing for the differentiation of cis and trans isomers.

X-ray Crystallography for Absolute Configuration

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule.

The absolute configuration of a chiral molecule can be determined using anomalous dispersion, often by incorporating a heavy atom into the crystal structure. nih.gov For derivatives of this compound, obtaining suitable crystals for X-ray analysis is a key step. The crystal structure of a chiral cyclopropane derivative allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. nih.gov This technique has been used to determine the absolute configuration of complex molecules containing cyclopropane rings, providing a solid basis for the assignment of stereochemistry to related compounds. researchgate.net

Influence of Stereochemistry on Chemical Transformations

The stereochemistry of this compound and its precursors has a profound impact on their reactivity and how they interact with other chiral molecules, particularly enzymes.

In enzymatic reactions, the precise spatial arrangement of functional groups is critical for substrate binding and catalytic activity. Studies on enzymes that metabolize 1-aminocyclopropane-1-carboxylic acid (ACC), a close analog of the target molecule, have demonstrated high stereoselectivity. For example, ACC synthase, a key enzyme in the biosynthesis of ethylene (B1197577) in plants, exclusively processes the naturally occurring (-)-S-adenosyl-L-methionine, which has the (S) configuration at both the sulfur and α-carbon centers. nih.gov Other stereoisomers are not substrates and can act as inhibitors. nih.gov

Similarly, the enzyme 1-aminocyclopropane-1-carboxylate malonyltransferase, which is involved in the catabolism of ACC, exhibits a preference for stereoisomers with a D-amino acid-like configuration. nih.gov When presented with the four stereoisomers of 1-amino-2-ethylcyclopropane-1-carboxylic acid, the enzyme showed lower Km and Ki values for the isomers with an (R) configuration at the α-carbon. nih.gov This indicates that the enzyme recognizes and processes certain stereoisomers more efficiently than others.

These examples highlight the critical role of stereochemistry in dictating the outcome of chemical and biological transformations. The ability to synthesize stereochemically pure isomers of this compound is therefore essential for investigating their biological activity and developing potential applications.

Chemical Transformations and Reactivity of 2 Aminocyclopropane 1 Carbonitrile

Reactions Involving the Amino Group

The primary amino group (-NH₂) in 2-aminocyclopropane-1-carbonitrile is a nucleophilic center and can undergo reactions typical of primary amines. These include acylation, alkylation, and reactions with carbonyl compounds to form imines.

Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This reaction is a common strategy for protecting the amino group or for synthesizing more complex derivatives.

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging and may result in a mixture of products. Reductive amination with aldehydes or ketones provides a more controlled method for obtaining N-alkylated products.

Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would convert the primary amino group into a diazonium salt. Due to the inherent instability of the cyclopropyl (B3062369) cation, this intermediate is expected to be highly reactive and could lead to a variety of products, including ring-opened species or substitution products with the solvent or counter-ion.

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is electrophilic and can undergo nucleophilic addition, leading to a variety of functional group transformations.

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comlumenlearning.comlibretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) initially produces the corresponding amide (2-aminocyclopropane-1-carboxamide) through the addition of water. lumenlearning.com Prolonged heating under these conditions will further hydrolyze the amide to yield 2-aminocyclopropane-1-carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base (e.g., NaOH) also facilitates hydrolysis. chemistrysteps.comweebly.com This process first yields the primary amide. Continued reaction leads to the formation of the carboxylate salt (e.g., sodium 2-aminocyclopropane-1-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is necessary. libretexts.org

The general mechanism involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) ions (base-catalyzed) on the electrophilic carbon of the nitrile, eventually leading to the amide and then the carboxylic acid. chemistrysteps.comweebly.com

Table 1: Conditions for Nitrile Hydrolysis

| Reagent(s) | Intermediate Product | Final Product (after workup) |

| H₃O⁺, Heat | 2-Aminocyclopropane-1-carboxamide | 2-Aminocyclopropane-1-carboxylic acid |

| NaOH(aq), Heat | 2-Aminocyclopropane-1-carboxamide | 2-Aminocyclopropane-1-carboxylic acid |

The nitrile group can be reduced to a primary amine, yielding a diamine derivative. This transformation is valuable for introducing a new basic center and extending the carbon chain.

Complex Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming a 1,2-diamine, (1-amino-2-(aminomethyl)cyclopropane), after an aqueous workup. msu.edu

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium can also achieve the reduction of the nitrile to a primary amine. This method is often preferred for its milder conditions, especially if other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule. msu.edu

Table 2: Reagents for Nitrile Reduction

| Reagent(s) | Product |

| 1. LiAlH₄, 2. H₂O | 1-Amino-2-(aminomethyl)cyclopropane |

| H₂, Raney Ni | 1-Amino-2-(aminomethyl)cyclopropane |

Cyclopropane (B1198618) Ring Modifications

The strained three-membered ring of this compound is susceptible to cleavage under certain conditions, particularly due to the activating "donor-acceptor" nature of its substituents.

The presence of the electron-donating amino group and the electron-withdrawing nitrile group on adjacent carbons makes the cyclopropane ring prone to nucleophilic or electrophilic ring-opening reactions. acs.org These reactions relieve the inherent ring strain (approximately 27 kcal/mol). masterorganicchemistry.com

Acid-Catalyzed Ring Opening: In the presence of strong acids, protonation of the amino group or the nitrile can activate the ring towards cleavage. Nucleophiles present in the reaction medium can then attack one of the ring carbons, leading to a linear product.

Electrophilic Addition: Electrophiles can attack the cyclopropane ring, initiating cleavage. For example, reactions with selenenyl halides (PhSeCl) in the presence of a Lewis acid like TiCl₄ can lead to 1,3-functionalized ring-opened products. rsc.org The regioselectivity of such reactions is often directed by the electronic nature of the substituents.

Enzymatic Ring Opening: While not directly studied for the carbonitrile, the related compound 1-aminocyclopropane-1-carboxylic acid (ACC) is known to undergo enzymatic ring-opening by ACC deaminase, which is a key step in the biosynthesis of ethylene (B1197577) in plants. acs.orgnih.govnih.gov This process involves a nucleophilic attack from the enzyme's active site onto the cyclopropane ring. acs.org Similar enzymatic or biomimetic strategies could potentially be envisioned for this compound.

While direct functionalization of the cyclopropane ring without ring-opening is less common, certain reactions are possible. These typically involve the generation of a reactive intermediate on the ring.

Hydrogen-Atom Abstraction: Radical reactions could potentially lead to functionalization at the unsubstituted carbon (C3) of the ring. However, such reactions may lack selectivity and could also promote ring-opening.

Metalation: Direct deprotonation of the C-H bonds on the cyclopropane ring is generally difficult. However, the activating effect of the nitrile group might facilitate metalation at the carbon atom to which it is attached (C1) using a strong base, creating a carbanion that could then react with various electrophiles.

The synthesis of diverse cyclopropane-containing fragments often relies on building the desired functionality during the cyclopropanation step itself, rather than by post-synthesis modification of the ring. researchgate.net

Functional Group Interconversions

The reactivity of this compound is characterized by the chemical behavior of its two primary functional groups: the amino (-NH₂) group and the nitrile (-C≡N) group. These sites allow for a variety of functional group interconversions, enabling the synthesis of a range of cyclopropane-containing derivatives. Key transformations include the hydrolysis and reduction of the nitrile group, as well as acylation of the amino group.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 2-aminocyclopropane-1-carboxylic acid. This transformation is a fundamental reaction for converting nitriles into valuable carboxylic acids. acs.orgmdpi.com The hydrolysis can be carried out under either acidic or alkaline conditions, typically requiring heat. ucl.ac.uk

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. The reaction proceeds through an amide intermediate to form the corresponding carboxylic acid and an ammonium salt. ucl.ac.uk

Table 1: Conditions for Hydrolysis of Nitriles to Carboxylic Acids

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Ethanenitrile (Analogue) | Dilute Hydrochloric Acid, heat under reflux | Ethanoic Acid | Not specified | ucl.ac.uk |

| Ethanenitrile (Analogue) | Sodium Hydroxide solution, heat under reflux, then acidify | Ethanoic Acid | Not specified | ucl.ac.uk |

| 1-amino-cyclopropane-1-carboxylic acid intermediate (from nitroacetic acid ester and 1,2-dihalo ethane) | Sodium Hydroxide or Potassium Hydroxide, Methanol or Ethanol, 70-90 °C | 1-aminocyclopropane-1-carboxylic acid | High Purity | google.com |

Reduction of the Nitrile Group

The nitrile group is readily reducible to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. masterorganicchemistry.comucalgary.ca The reaction converts the carbon-nitrogen triple bond into a CH₂-NH₂ group, thus transforming this compound into (1-amino-cyclopropyl)methanamine. This reaction is generally carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. ucalgary.ca The reduction of nitriles with LiAlH₄ is a robust method for synthesizing primary amines, often proceeding with high yields. youtube.com

Table 2: Conditions for the Reduction of Nitriles to Primary Amines

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| General Nitrile (R-C≡N) | 1. LiAlH₄, Ether | Primary Amine (R-CH₂NH₂) | General Method | ucalgary.ca |

| Acetonitrile (Analogue) | 1. LiAlH₄, 2. H₂O | Ethylamine | Not specified | youtube.com |

| Diethyl Phthalate (Analogue for ester reduction) | LiAlH₄ | 1,2-Benzenedimethanol | 93% | masterorganicchemistry.com |

N-Acylation of the Amino Group

The primary amino group in this compound is nucleophilic and can readily undergo acylation reactions with various acylating agents, such as acid chlorides or acid anhydrides, to form the corresponding N-acyl derivatives. This reaction is fundamental for introducing a wide range of substituents onto the amino group, thereby modifying the compound's properties. acs.orgucl.ac.uk For instance, N-acylation of α-aminonitriles can be achieved in high yields. ucl.ac.uk A study on the synthesis of N-acylated α-aminonitriles utilized a two-step approach where an aldehyde, an amide, and a sulfinate salt were reacted, followed by substitution with a cyanide source. acs.org Another approach involves the direct acylation of the aminonitrile. Research has shown that ferricyanide-mediated acetylation of α-aminonitriles with thioacetate (B1230152) can give α-amidonitriles in near-quantitative yields in water. ucl.ac.uk

Table 3: Conditions for N-Acylation of Amines and Aminonitriles

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| General Aminonitrile (AA-CN) | AcSH, Ferricyanide, H₂O | N-Acetyl-α-aminonitrile (Ac-AA-CN) | Near-quantitative | ucl.ac.uk |

| Phenylacetamide and 3-Phenylpropanal (Analogue) | 1. Tosyl-4-sulfinic acid, THF, rt, 1 day; 2. Acetone cyanohydrin, K₂CO₃, 2-MeTHF, 70 °C, 7 days | N-(1-Cyano-3-phenylpropyl)-2-phenylacetamide | 65% (over 2 steps) | acs.org |

| Benzylamine (Analogue) | Acetonitrile, Alumina (catalyst), 200 °C, 50 bar (Continuous Flow) | N-Benzylacetamide | 94% (isolated) | mdpi.com |

Derivatization and Analog Synthesis of 2 Aminocyclopropane 1 Carbonitrile

Synthesis of Substituted Aminocyclopropane Carboxylic Acids (ACCs)

The conversion of the nitrile group in 2-aminocyclopropane-1-carbonitrile to a carboxylic acid function yields aminocyclopropane carboxylic acids (ACCs), a class of compounds of significant interest, particularly as non-proteinogenic amino acids. cyberleninka.ruwikipedia.org The most direct route to these compounds is the hydrolysis of the nitrile.

This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a mineral acid like hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk Alternatively, alkaline hydrolysis with a base such as sodium hydroxide (B78521) also proceeds via the amide intermediate, initially forming the carboxylate salt and ammonia (B1221849). libretexts.orgchemguide.co.uk Subsequent acidification is then required to obtain the free carboxylic acid. libretexts.orgweebly.com

The general mechanism for nitrile hydrolysis is a two-stage process, first forming an amide, which is then further hydrolyzed. chemistrysteps.comchemguide.co.uk

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Intermediate | Final Product (before workup) |

|---|---|---|---|

| Acidic | Dilute HCl, H₂O, Heat | Amide | Carboxylic Acid + Ammonium Salt |

This table summarizes common laboratory conditions for the hydrolysis of nitriles to carboxylic acids. libretexts.orgchemguide.co.uk

Furthermore, methods for creating substituted ACCs have been developed, often involving multi-step synthetic sequences that introduce substituents onto the cyclopropane (B1198618) ring prior to or during its formation, leading to a wide array of structurally diverse ACC derivatives. cyberleninka.ru

Creation of Conformationally Restricted Peptidomimetics

Aminocyclopropane carboxylic acids (ACCs), derived from this compound, are highly valued building blocks in the design of peptidomimetics. The rigid cyclopropane backbone imposes significant conformational constraints on the peptide chain, a desirable feature in drug design for improving metabolic stability and receptor-binding affinity. nih.gov

The incorporation of ACCs into peptides helps to induce specific secondary structures, such as β-turns and helical conformations. nih.govnih.gov Molecular mechanics calculations have shown that peptides containing ACC residues favor conformations like the γ-turn or a 2.2(7) helical structure. nih.gov This ability to control the peptide's shape is crucial for mimicking the bioactive conformation of natural peptides.

The synthesis of these peptidomimetics involves standard peptide coupling techniques, where the ACC unit is integrated into the growing peptide chain. nih.gov Both cis- and trans-2-aminocyclopropane carboxylic acid units have been successfully incorporated, leading to peptides with distinct and predictable structural features. nih.gov The use of these constrained amino acids is a key strategy in the development of novel therapeutic agents, including metalloprotease inhibitors. nih.gov

Preparation of Heterocyclic and Carbocyclic Derivatives

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes it a versatile precursor for the synthesis of various heterocyclic and carbocyclic systems. core.ac.uk The reactivity of α-aminonitriles, in general, lends them to cyclization reactions to form nitrogen-containing heterocycles. nih.govacs.org

While specific examples starting directly from this compound are not extensively documented, the known reactivity of the aminonitrile moiety suggests several potential synthetic pathways. For instance, α-aminonitriles can react with aminothiols like cysteine to form five- or six-membered heterocycles, which can then be hydrolyzed to dipeptides. nih.govnih.gov This highlights a potential route for integrating the cyclopropane scaffold into larger, more complex heterocyclic structures.

The cyclization of aminonitriles is a well-established method for creating heterocycles. acs.org For example, reactions with appropriate bifunctional reagents can lead to the formation of various ring systems. The amino group can react with 1,3-dicarbonyl compounds to form dihydropyrimidines, or with other electrophiles to construct different heterocyclic cores fused or appended to the cyclopropane ring. The nitrile group can also participate in cyclization reactions, for example, through Thorpe-Ziegler type reactions, to form new carbocyclic or heterocyclic rings. core.ac.uk

Synthesis of Amino Alcohols from Nitrile Precursors

The nitrile group of this compound can be chemically reduced to a primary amine, yielding a vicinal diamine on the cyclopropane ring. More commonly, the focus is on the synthesis of 1,2-amino alcohols, which are important structural motifs in many biologically active compounds and chiral catalysts. diva-portal.orgorganic-chemistry.org

The synthesis of an amino alcohol from a nitrile precursor generally involves the reduction of the nitrile to a primary amine, which would, in this case, lead to a (aminocyclopropyl)methanamine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. youtube.comchadsprep.com

Table 2: Common Reagents for Nitrile Reduction to Amines

| Reagent | Typical Conditions |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O/H⁺ workup |

This table presents standard reagents for the reduction of nitriles to primary amines, a key step in forming amino alcohols.

Subsequent chemical manipulation would be required to convert one of the amino groups into a hydroxyl group to form the final amino alcohol. More direct methods for synthesizing 1,2-amino alcohols often start from different precursors but highlight the chemical space accessible from such functionalized small molecules. diva-portal.orgorganic-chemistry.orgnih.gov For example, engineered amine dehydrogenases have been used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. nih.gov While not a direct conversion of the nitrile, these advanced synthetic methods underscore the importance of the amino alcohol scaffold that can be conceptually derived from this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structures, energies, and a variety of other physical and chemical properties.

The electronic structure of 2-Aminocyclopropane-1-carbonitrile is largely dictated by the interplay between the strained cyclopropane (B1198618) ring, the electron-donating amino (-NH₂) group, and the electron-withdrawing nitrile (-C≡N) group. The high p-character of the C-C bonds in the cyclopropane ring gives it alkene-like properties, making it susceptible to reactions that involve ring opening.

Computational studies on the closely related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), have provided a framework for understanding such systems. science.gov For instance, density functional theory (DFT) calculations are used to map the electron density distribution, identify molecular orbitals (HOMO and LUMO), and calculate the electrostatic potential. For this compound, the amino group would increase the energy of the highest occupied molecular orbital (HOMO), making the molecule a better electron donor, while the nitrile group would lower the energy of the lowest unoccupied molecular orbital (LUMO), making it a better electron acceptor.

A key area of investigation for such molecules is the stability and reactivity of their radical cations. science.gov In the case of ACC, the amine radical cation is a crucial intermediate in its biological conversion to ethylene (B1197577). science.gov Quantum chemical calculations have shown that this radical species is significantly stabilized, which facilitates subsequent reactions. science.gov A similar analysis for this compound would be essential to predict its reactivity and potential metabolic pathways.

A hallmark reaction of cyclopropane derivatives is ring cleavage, and computational chemistry is instrumental in elucidating the mechanisms of these transformations. For amino-substituted cyclopropanes, ring opening is often a key step in their biological activity or degradation.

Detailed quantum chemical studies on the ACC amine radical cation have modeled the ring-opening process. science.gov These calculations compared two potential pathways:

Direct ring opening of the amine radical cation.

Proton abstraction from the amino group to form an aminyl radical, followed by ring opening.

The calculations revealed that the direct ring opening of the radical cation is kinetically much more favorable, proceeding almost without an energy barrier. science.gov The rate constant for this process was estimated to be orders of magnitude faster than the alternative pathway, providing quantitative evidence for the preferred reaction mechanism. science.gov This type of mechanistic investigation, applied to this compound, would clarify its intrinsic reactivity and potential to generate reactive intermediates. The general mechanism for such a cleavage is initiated by the formation of a radical cation on the nitrogen atom, followed by the homolytic cleavage of an adjacent C-C bond of the cyclopropane ring.

To understand the kinetics of a chemical reaction, it is crucial to identify and characterize the transition state—the highest energy point along the reaction pathway. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.

In the computational study of ACC ring opening, transition state modeling was used to calculate the energy barriers for the competing reaction pathways. science.gov By mapping the potential energy surface, researchers located the specific molecular geometry of the transition state and its vibrational frequencies. The presence of a single imaginary frequency confirms a true transition state. The calculated energy difference between the reactant and the transition state (the activation energy) is then used to compute the reaction rate constant. science.gov For the ACC amine radical cation, the ring-opening transition state was found to be very low in energy, explaining the rapid nature of the reaction. science.gov Similar modeling for this compound would be critical for predicting its stability and the feasibility of proposed reaction mechanisms.

Molecular Docking Studies (e.g., Enzyme-Ligand Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. It is a cornerstone of structure-based drug design and is used to understand how a molecule might inhibit an enzyme.

While specific docking studies on this compound are not widely published, extensive research on its analogue, ACC, provides a clear blueprint for such investigations. ACC is a substrate for enzymes like ACC oxidase and ACC deaminase. Docking studies have been used to model how ACC fits into the active site of these enzymes. For example, studies on ACC oxidase from Malus domestica have identified key amino acid residues (such as Arg175, Arg244, and Ser246) that are proposed to form hydrogen bonds and electrostatic interactions with the amino and carboxylate groups of ACC, holding it in the correct orientation for catalysis.

A hypothetical docking study of this compound would involve:

Obtaining the 3D structure of a target enzyme.

Generating a 3D model of this compound.

Using a docking program to systematically sample different positions and orientations of the ligand in the enzyme's active site.

Scoring the resulting poses based on a function that estimates the binding affinity.

The results would predict the most likely binding mode and the key interactions (e.g., hydrogen bonds with the amino group, interactions with the nitrile moiety) responsible for binding, guiding the design of more potent and selective enzyme inhibitors.

| Ligand Group | Potential Interaction Type | Potential Enzyme Residue Partner |

|---|---|---|

| Amino (-NH₂) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine |

| Nitrile (-C≡N) | Dipole-Dipole, Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Backbone NH |

| Cyclopropane Ring | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

Conformational Analysis of this compound and Derivatives

Conformational analysis aims to identify all the stable three-dimensional shapes (conformers) a molecule can adopt and to determine their relative energies. For this compound, the cyclopropane ring is rigid, but different stereoisomers (cis and trans) exist based on the relative positions of the amino and nitrile groups. Furthermore, rotation around the C-N bond of the amino group can lead to different rotational conformers (rotamers).

Computational methods, such as molecular mechanics or quantum chemistry, are used to systematically explore the conformational space. By calculating the potential energy as a function of specific dihedral angles, a potential energy surface is generated. The minima on this surface correspond to stable conformers.

The relative stability of the cis and trans isomers of this compound would be a primary focus of such an analysis. The trans isomer is generally expected to be more stable due to reduced steric hindrance between the two substituent groups. The analysis would also determine the most stable orientation of the amino group's lone pair relative to the cyclopropane ring. This information is vital for understanding how the molecule presents itself for interaction with a biological target.

| Isomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| trans | Lowest energy conformer | 0.00 |

| cis | Higher energy due to steric strain | 1.5 - 3.0 |

Note: The energy values are illustrative, based on general chemical principles, and would need to be confirmed by specific calculations.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationships (QSAR), uses statistical methods to build mathematical models that predict the activity of new compounds.

For a series of this compound derivatives, a computational SAR study would proceed as follows:

Data Set Generation: A set of derivatives with known biological activity (e.g., IC₅₀ values for enzyme inhibition) is collected.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, surface area) properties.

Model Building: Statistical techniques like multiple linear regression or machine learning algorithms are used to find a correlation between a subset of the calculated descriptors and the observed biological activity.

Model Validation: The predictive power of the model is tested using an external set of compounds not used in the model-building process.

The resulting QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates. For example, a model might reveal that increasing the hydrophobicity of a substituent on the amino group while maintaining a specific electronic character leads to higher potency. The importance of the carbonitrile group itself for inhibitory potency has been noted in SAR studies of other classes of enzyme inhibitors, highlighting its potential role in forming key interactions.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| 1D | Molecular Weight (MW) | Total mass of the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. |

| 2D | LogP | Octanol-water partition coefficient; relates to hydrophobicity. |

| 3D | Molecular Volume | The volume occupied by the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

Biochemical and Biological Research Perspectives Excluding Human Trials, Dosage, Safety

Role in Ethylene (B1197577) Biosynthesis Pathway Research (as an analogue or mechanistic probe)

1-Aminocyclopropane-1-carboxylic acid synthase (ACS) is the rate-limiting enzyme in the ethylene biosynthesis pathway, catalyzing the conversion of S-adenosyl-L-methionine (SAM) to ACC. maxapress.comnih.gov The activity of ACS is a critical point of regulation for ethylene production in plants. maxapress.comnih.govmdpi.com

Research has shown that analogues of ACC can act as modulators of ACS activity. While specific studies focusing exclusively on 2-Aminocyclopropane-1-carbonitrile's interaction with ACS are limited in the public research literature, the broader understanding of ACS inhibition by substrate analogues provides a framework for its potential role. For instance, certain cyclopropane-containing compounds have been demonstrated to inhibit ACS, and it is plausible that this compound could act as a competitive inhibitor, binding to the active site of ACS and preventing the conversion of SAM to ACC. This inhibitory action would be crucial for studies aiming to reduce ethylene production at its initial enzymatic step.

The stability and regulation of ACS proteins are central to ethylene biosynthesis. uniprot.org The interaction with analogues like this compound can provide valuable information about the active site topology and the structural requirements for substrate binding and catalysis.

1-Aminocyclopropane-1-carboxylic acid oxidase (ACO) catalyzes the final step in ethylene biosynthesis, the oxidation of ACC to ethylene, carbon dioxide, and cyanide. mdpi.comwikipedia.orgfrontiersin.org Unlike ACS, which is generally considered the primary rate-limiting enzyme, there is growing evidence that ACO can also be a point of regulation under specific conditions. mdpi.com

Studies have demonstrated that ACO exhibits a degree of substrate promiscuity, meaning it can catalyze the conversion of molecules structurally similar to ACC. frontiersin.orgnih.gov This has been explored using various ACC analogues. For example, 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC) is a known substrate for ACO, leading to the production of 1-butene (B85601) instead of ethylene. frontiersin.org This suggests that this compound could also serve as a substrate for ACO. The nitrile group in this compound, being an electron-withdrawing group, could influence its binding to the Fe(II) center in the active site of ACO and the subsequent oxidative cleavage of the cyclopropane (B1198618) ring. mdpi.com

The interaction of this compound with ACO could result in either the production of a modified gaseous product or the inhibition of the enzyme. This makes it a valuable probe for studying the active site of ACO and the mechanism of ethylene formation.

Certain soil microorganisms, including bacteria and fungi, possess the enzyme 1-aminocyclopropane-1-carboxylate deaminase (ACCD). nih.govnih.govfrontiersin.org This enzyme cleaves ACC into α-ketobutyrate and ammonia (B1221849), thereby diverting ACC from the ethylene biosynthesis pathway in plants and potentially promoting plant growth by reducing stress-induced ethylene levels. nih.govijcmas.comnih.gov

The interaction of this compound with ACCD is of significant interest. Given that ACCD acts on the amino acid ACC, the presence of the nitrile group in this compound would likely alter its recognition and processing by the enzyme. It could potentially act as an inhibitor of ACCD, preventing the breakdown of ACC and thereby indirectly influencing ethylene levels in a plant-microbe interaction context. Mechanistic studies on ACCD have revealed an unusual PLP-dependent reaction involving the cleavage of the cyclopropane ring. nih.gov Investigating the interaction of this compound with ACCD could provide further insights into the substrate specificity and catalytic mechanism of this enzyme.

The enzymatic transformations of this compound by the key enzymes of the ethylene pathway offer a window into their catalytic mechanisms. The nitrile group introduces distinct electronic and steric properties compared to the carboxyl group of ACC, influencing how the molecule is processed.

For ACO, a non-heme iron(II) dependent dioxygenase, the reaction mechanism is thought to involve the binding of ACC and oxygen to the iron center, followed by ring opening. wikipedia.orgnih.gov The presence of the nitrile group in this compound would likely affect the electronic environment of the active site and the stability of reaction intermediates, potentially leading to different reaction products or altered reaction kinetics.

In the case of ACCD, which catalyzes a rare Cα-Cβ bond cleavage in a PLP-dependent manner, the nitrile analogue could serve as a valuable tool. nih.gov The proposed mechanisms for ACCD involve either nucleophilic attack or acid catalysis to open the cyclopropane ring. nih.gov Studying how this compound is handled by the enzyme—whether it binds, inhibits, or is slowly turned over—can help to elucidate the precise chemical steps of this unusual enzymatic reaction.

Ethylene-Independent Biological Roles (Research on mechanisms)

While the primary research focus on ACC analogues has been their impact on ethylene biosynthesis, there is a growing body of evidence for ethylene-independent signaling roles of ACC itself. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov This raises the intriguing possibility that this compound may also exert biological effects that are not mediated through changes in ethylene levels.

These ethylene-independent functions of ACC are thought to involve interactions with receptors and signaling components that are distinct from the canonical ethylene signaling pathway. nih.gov As a close structural analogue, this compound could potentially mimic or interfere with these ethylene-independent ACC signaling pathways.

The investigation into ethylene-independent signaling pathways of ACC is an emerging field of research. ACC has been implicated in processes such as root growth, stomatal development, and responses to cell wall damage, independent of its conversion to ethylene. nih.govresearchgate.net

The use of this compound in these investigations could be highly informative. By applying this analogue to plant systems and observing the physiological and molecular responses, researchers can test whether these responses are dependent on the carboxyl group of ACC or if the aminocyclopropane moiety itself is the key signaling determinant. For example, if this compound can elicit similar ethylene-independent responses as ACC, it would suggest that the carboxyl group is not essential for these particular signaling functions. Conversely, if it fails to do so, it would highlight the critical role of the carboxyl group in these non-canonical signaling pathways.

Furthermore, ACS has been suggested to be a central molecular component that transduces environmental signals into cells via crosstalk with other phytohormone pathways. mdpi.com Investigating how this compound affects these crosstalk mechanisms could reveal novel regulatory nodes in plant signaling networks.

Research Perspectives on this compound: A Review of Current Literature

Initial research into the biochemical and biological properties of the chemical compound this compound reveals a significant lack of available scientific literature. Extensive searches of scholarly databases and scientific publications did not yield specific information regarding its interactions with plant growth regulators, its metabolism by microbes, or its application as a biochemical probe or enzyme inhibitor.

The provided outline for this article, focusing on interactions with auxins and jasmonates, microbial metabolism, and use as biochemical probes, aligns closely with the well-documented research available for a similar, yet distinct, compound: 1-aminocyclopropane-1-carboxylic acid (ACC) . ACC is a widely studied molecule that is the immediate precursor to the plant hormone ethylene. wikipedia.orgnih.govwikipedia.org The biosynthesis of ethylene from ACC is a critical process in plant development, and is catalyzed by the enzyme ACC oxidase. maxapress.comnih.govbiorxiv.org

The body of research on ACC covers its intricate relationship with plant growth regulators like auxins, its role in developmental processes, and its metabolism by various microorganisms. nih.govmdpi.commdpi.com For instance, some bacteria possess the enzyme ACC deaminase, which breaks down ACC, thereby influencing plant growth. nih.gov Furthermore, various molecules that inhibit the enzymes involved in ACC synthesis and conversion, such as ACC synthase, have been investigated as potential regulators of ethylene production. maxapress.comwikipedia.org

In contrast, scientific investigation into the biological roles of this compound is not readily apparent in the public domain. While research exists on the synthesis and biological evaluation of various cyclopropane derivatives for different applications, including antimicrobial and antitumor activities, specific studies on this compound within the requested biochemical and biological contexts could not be found. unl.pttandfonline.comnih.gov Similarly, while the metabolism of other cyclopropane-containing compounds, such as cyclopropane fatty acids in bacteria, has been studied, this research does not extend to this compound. nih.gov

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this compound based on the specified outline due to the absence of relevant research findings. It is possible that the intended subject of inquiry was 1-aminocyclopropane-1-carboxylic acid (ACC), for which a comprehensive article addressing the outlined topics could be generated.

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For 2-Aminocyclopropane-1-carbonitrile (C₄H₆N₂), HRMS would be expected to provide an exact mass that confirms its elemental makeup.

Expected HRMS Data for this compound:

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₄H₆N₂ + H]⁺ | 83.0609 |

Note: The values in this table are calculated based on the chemical formula and have not been experimentally verified from published literature for this specific compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of a molecule in solution and in the solid state.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide initial information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts, signal multiplicities, and integration values would help to identify the different proton and carbon environments within the cyclopropane (B1198618) ring and the attached amino and cyano groups.

Solid-State NMR (ssNMR): Should the compound be a crystalline solid, ssNMR could provide valuable information about the structure and dynamics in the solid state, which can differ from the solution state. google.com

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. jascoinc.com These techniques are complementary and provide a characteristic "fingerprint" of the compound. researchgate.netnih.gov

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹), and C-H stretching of the cyclopropane ring.

Raman Spectroscopy: Raman spectroscopy would also detect the C≡N stretch, which is often a strong and sharp signal. It would also provide information on the vibrations of the cyclopropane ring skeleton.

Characteristic Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | IR |

| C-H Stretch (cyclopropane) | 3000-3100 | IR, Raman |

Note: This table represents typical frequency ranges for these functional groups and is not based on published experimental data for this compound.

Circular Dichroism (CD) for Chiral Analysis

This compound possesses stereocenters, meaning it can exist as enantiomers and diastereomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. libretexts.org A non-zero CD spectrum would confirm the chiral nature of a specific isomer and could be used to monitor changes in its conformation. The analysis of different stereoisomers of this compound would be expected to yield distinct CD spectra, potentially allowing for their differentiation.

X-ray Diffraction for Solid-State Structure Elucidation

For a crystalline sample of this compound, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state. This technique can provide precise bond lengths, bond angles, and the absolute configuration of a chiral center. The resulting crystal structure would offer an unambiguous depiction of the molecular geometry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. While crystal structures for related enzymes that process cyclopropane-containing molecules exist nih.govnih.gov, specific crystallographic data for this compound is not found in the reviewed literature.

Q & A

Q. What are the established synthetic routes for 2-Aminocyclopropane-1-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via cycloalkylation reactions. A common method involves reacting ethyl cyanoacetate with 1,2-dibromethane in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF). Key optimization parameters include reaction temperature (80–100°C), catalyst selection (e.g., phase-transfer catalysts), and stoichiometric ratios of reagents to minimize byproducts like unreacted starting materials or isomers . Post-synthesis, hydrolysis of the nitrile group or Hofmann degradation may be employed for derivative synthesis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the cyclopropane ring structure and nitrile/amino group positions. For example, the cyclopropane protons typically show upfield shifts (δ 1.2–2.0 ppm) due to ring strain .

- Infrared Spectroscopy (IR): A sharp peak near 2200 cm confirms the nitrile group, while N-H stretches (3300–3500 cm) validate the amine .

- Mass Spectrometry (MS): High-resolution MS can distinguish the molecular ion peak (CHN, m/z 94.06) from impurities .

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound has acute oral toxicity (Hazard Class 4) and may cause skin sensitization (Hazard Statement H317). Use PPE (gloves, goggles), work in a fume hood, and avoid static discharge. Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from stereoisomerism or impurities?

Contradictions may arise due to the presence of stereoisomers (e.g., 1-aminocyclopropane-1-carbonitrile vs. This compound) or incomplete purification. Strategies include:

- 2D NMR (COSY, NOESY): To differentiate between isomers by analyzing coupling constants and spatial proximity of protons .

- X-ray Crystallography: Definitive structural confirmation, especially for resolving cyclopropane ring geometry .

- Chromatographic Purity Checks: HPLC or GC-MS to quantify impurities and optimize recrystallization solvents .

Q. What computational methods are suitable for studying the reactivity of this compound in synthetic pathways?

Density Functional Theory (DFT) calculations can model cyclopropane ring strain and predict regioselectivity in reactions. For example:

Q. How can this compound be applied in medicinal chemistry or peptide synthesis?

The cyclopropane scaffold is valued for its conformational rigidity and metabolic stability. Applications include:

- Peptide Mimetics: Incorporating the compound into peptides to restrict backbone flexibility and enhance receptor binding .

- Prodrug Design: Functionalizing the amine or nitrile group for targeted drug delivery.

- In Vitro Bioactivity Assays: Testing cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase profiling) .

Q. What strategies improve the yield of this compound in multistep syntheses?

- Catalyst Screening: Evaluate transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.

- Solvent Optimization: Use polar solvents (acetonitrile, DMF) to stabilize intermediates.

- Stepwise Monitoring: Employ TLC or inline IR to track reaction progress and terminate steps at optimal conversion .

Methodological Considerations

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Variations may stem from differences in purity or measurement conditions. Standardize protocols:

- Melting Point: Use differential scanning calorimetry (DSC) with controlled heating rates.

- Solubility: Report solvent systems (e.g., aqueous buffers, DMSO) and temperatures explicitly .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH or temperature?

- Forced Degradation Studies: Expose the compound to acidic/basic conditions (pH 1–13) and monitor decomposition via LC-MS.

- Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.